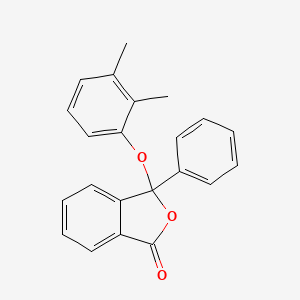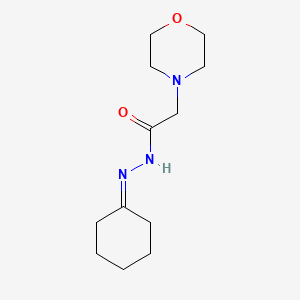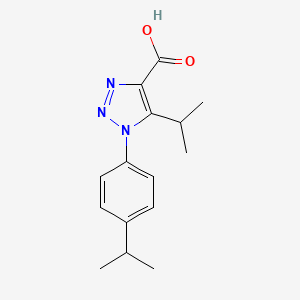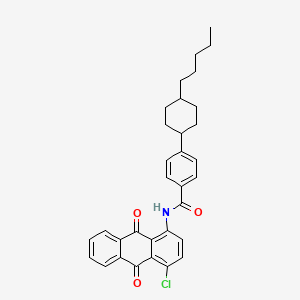![molecular formula C21H28O3 B4961112 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene, also known as Irgacure 819, is a photoinitiator that is widely used in the field of polymer chemistry. It is a colorless, crystalline powder that is soluble in organic solvents. Irgacure 819 is known for its ability to initiate polymerization reactions upon exposure to UV light.
作用機序
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 initiates polymerization reactions by absorbing UV light and generating free radicals. These free radicals then react with monomers or polymers to form new chemical bonds, leading to the formation of a polymer network. The efficiency of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 as a photoinitiator is dependent on factors such as the wavelength and intensity of the UV light, as well as the concentration of the photoinitiator.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. However, studies have shown that it is not genotoxic or carcinogenic. It is also not expected to have any significant toxic effects on humans or the environment when used in accordance with standard laboratory practices.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its ability to initiate polymerization reactions quickly and efficiently upon exposure to UV light. This makes it a popular choice for researchers working in the field of polymer chemistry. However, one limitation of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its relatively high cost compared to other photoinitiators. It is also sensitive to oxygen, which can reduce its efficiency as a photoinitiator.
将来の方向性
There are several potential future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. One area of interest is the development of new photoinitiators that are more efficient and cost-effective than 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. Another area of interest is the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the production of new materials with unique properties, such as shape-memory polymers. Additionally, there is potential for the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the development of new drug delivery systems and biomedical applications.
合成法
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 can be synthesized by reacting 2-hydroxy-4-methoxybenzophenone with 2-bromo-2-methylpropionic acid, followed by reaction with potassium tert-butoxide and 1,3,4-trimethylbenzene. The product is then purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to produce 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819.
科学的研究の応用
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is widely used in the field of polymer chemistry as a photoinitiator. It is used to initiate polymerization reactions in a variety of monomers and polymers, including acrylates, methacrylates, and vinyl monomers. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is particularly useful in the production of dental materials, adhesives, and coatings. It is also used in the production of 3D printing resins.
特性
IUPAC Name |
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15-8-11-19(20(14-15)22-5)23-12-6-7-13-24-21-17(3)10-9-16(2)18(21)4/h8-11,14H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXKMXFDITJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)


![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)



![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)

![N-1,3-benzodioxol-5-yl-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4961084.png)
![ethyl 2-[(2-methylpentanoyl)amino]benzoate](/img/structure/B4961095.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)

![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)